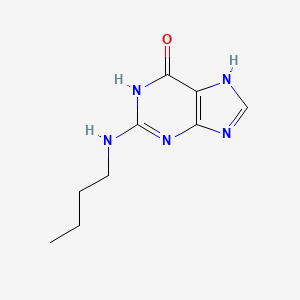
6-chloro-2-methylpyrimidin-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-methylpyrimidin-4-ol hydrochloride (6-CMPH) is an organic compound that is used in a variety of scientific research applications. 6-CMPH is a relatively new compound, having been first synthesized in the late 1990s. It has a wide range of applications, including biochemical and physiological applications, as well as a variety of laboratory experiments.
Scientific Research Applications
6-chloro-2-methylpyrimidin-4-ol hydrochloride is used in a variety of scientific research applications. It is used in biochemical and physiological studies, as well as a variety of laboratory experiments. In biochemical and physiological studies, 6-chloro-2-methylpyrimidin-4-ol hydrochloride is used to study the effects of various drugs and compounds on the body. It is also used in laboratory experiments to study the effects of various chemicals on cell cultures.
Mechanism of Action
The mechanism of action of 6-chloro-2-methylpyrimidin-4-ol hydrochloride is not fully understood. It is believed that the compound binds to certain receptors in the body, which then triggers a biochemical response. This response can vary depending on the specific application, but it is generally believed to be involved in the regulation of various biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-2-methylpyrimidin-4-ol hydrochloride are not fully understood. However, it is known that the compound has an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that are involved in various physiological processes. Additionally, 6-chloro-2-methylpyrimidin-4-ol hydrochloride has been shown to have an anti-inflammatory effect, as well as a protective effect against oxidative damage.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-2-methylpyrimidin-4-ol hydrochloride in laboratory experiments include its low cost and ease of synthesis. Additionally, the compound is relatively stable, making it easy to store and use in laboratory experiments. The main limitation of using 6-chloro-2-methylpyrimidin-4-ol hydrochloride in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict the effects of the compound on cell cultures.
Future Directions
The future directions for research involving 6-chloro-2-methylpyrimidin-4-ol hydrochloride are numerous. One area of research is to further understand the mechanism of action of the compound, as this will allow researchers to better predict the effects of the compound on cell cultures. Additionally, further research could be done to explore the potential therapeutic applications of the compound, such as its potential anti-inflammatory and antioxidant effects. Other areas of research could include studying the compound’s potential effects on other enzymes and biochemical processes, as well as its potential applications in drug development.
Synthesis Methods
6-chloro-2-methylpyrimidin-4-ol hydrochloride is synthesized through a series of chemical reactions. The first step is the reaction of 2-methylpyrimidine with chlorine, which yields 6-chloro-2-methylpyrimidine. This reaction is typically carried out in a basic solution, such as sodium hydroxide or potassium hydroxide. The next step is the reaction of 6-chloro-2-methylpyrimidine with hydrochloric acid, which yields 6-chloro-2-methylpyrimidin-4-ol hydrochloride. This reaction is typically carried out in an acidic solution, such as hydrochloric acid or sulfuric acid.
properties
IUPAC Name |
4-chloro-2-methyl-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O.ClH/c1-3-7-4(6)2-5(9)8-3;/h2H,1H3,(H,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNQDBBHZJKALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylpyrimidin-4-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B6602585.png)

![5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6602597.png)



![2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6602619.png)
![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)


![2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One](/img/structure/B6602643.png)
![N-cyclopropyl-5-{2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrol-3-yl}-6H-1,3,4-thiadiazin-2-amine](/img/structure/B6602663.png)
![5,7-Dichloro-3-[2-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]indol-2-one](/img/structure/B6602668.png)